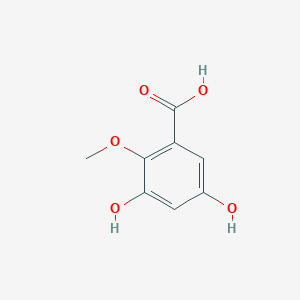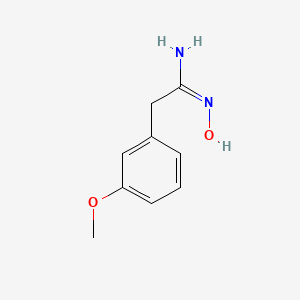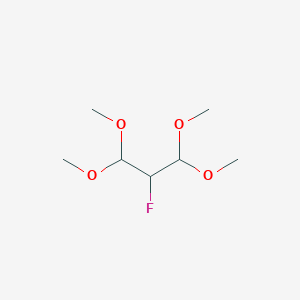
2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom and a methoxy group on the indanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde and cyclohexanone.
Cyclization Reaction: The key step involves a cyclization reaction where the benzaldehyde derivative reacts with cyclohexanone under acidic or basic conditions to form the indanone core.
Fluorination and Methoxylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of intermediates.
Solvent Extraction: Employing solvents like dichloromethane or ethyl acetate for the extraction and purification of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indanone core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 2-bromo-4-methoxy-2,3-dihydro-1H-inden-1-one.
Applications De Recherche Scientifique
2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-inden-1-one: Lacks the fluorine and methoxy groups, resulting in different chemical properties.
4-Fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but without the methoxy group.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.
Uniqueness: 2-Fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its versatility in various applications.
Propriétés
Numéro CAS |
507477-15-8 |
|---|---|
Formule moléculaire |
C10H9FO2 |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO2/c1-13-9-4-2-3-6-7(9)5-8(11)10(6)12/h2-4,8H,5H2,1H3 |
Clé InChI |
ZQGAJXJDRFRXAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CC(C2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)



![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)




![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)

